Product packaging for 2-Hydroxyphytanoyl-CoA(Cat. No.:CAS No. 146622-45-9)

2-Hydroxyphytanoyl-CoA

Cat. No.: B114774
CAS No.: 146622-45-9
M. Wt: 1062.1 g/mol
InChI Key: NRJQGHHZMSOUEN-HZLKACBZSA-N
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Description

Phytanoyl-CoA is a key Coenzyme A thioester derivative of phytanic acid, a branched-chain fatty acid obtained from the diet, particularly from dairy products and ruminants . This compound serves as the essential substrate for the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the initial and rate-limiting 2-hydroxylation step in the alpha-oxidation pathway . This pathway is crucial for the metabolism of 3-methyl-branched fatty acids like phytanic acid, which cannot be degraded via the standard beta-oxidation due to the methyl group on its beta-carbon . Research into phytanoyl-CoA is critical for understanding the molecular basis of Refsum disease, a severe inherited neurological disorder. Over 90% of Refsum disease cases are caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA hydroxylase activity . This deficiency disrupts the alpha-oxidation pathway, resulting in the toxic accumulation of phytanic acid in tissues and blood, which is associated with symptoms such as adult-onset retinitis pigmentosa, anosmia, and sensory neuropathy . Studying the metabolism of phytanoyl-CoA directly illuminates the pathogenesis of this and related peroxisomal disorders. The enzymatic reaction catalyzed by phytanoyl-CoA hydroxylase requires iron(II) as a cofactor and 2-oxoglutarate as a co-substrate, and it has been shown to have an unexpected additional requirement for GTP or ATP and Mg²⁺ . Beyond its role as a metabolic intermediate, phytanoyl-CoA is also a potent inhibitor of mitochondrial enzymes such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase, suggesting that its accumulation may contribute to mitochondrial dysfunction and neurological symptoms independent of phytanic acid accumulation . Furthermore, branched-chain fatty acid CoA esters like phytanoyl-CoA can act as inducers of the nuclear receptor PPARalpha, playing a potential role in regulating the transcription of genes involved in lipid metabolism . This product is provided for research purposes to facilitate studies in lipid metabolism, peroxisome biology, and the etiology of metabolic diseases. It is intended for use in established in vitro biochemical assays and investigative research. For Research Use Only. This product is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H74N7O17P3S B114774 2-Hydroxyphytanoyl-CoA CAS No. 146622-45-9

Properties

CAS No.

146622-45-9

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36+,40-/m1/s1

InChI Key

NRJQGHHZMSOUEN-HZLKACBZSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Synonyms

phytanoyl CoA
phytanoyl-CoA
phytanoyl-coenzyme A

Origin of Product

United States

Formation and Intermediary Metabolism of Phytanoyl Coa

Biosynthesis of Phytanoyl-CoA from Dietary Precursors

The primary dietary precursor to phytanoyl-CoA is phytol (B49457), a branched-chain fatty alcohol found esterified to chlorophyll (B73375) in green plants. The conversion of ingested phytol into the metabolically active phytanoyl-CoA involves a multi-step pathway.

The transformation of phytol to phytanic acid is a three-step enzymatic process. nih.gov

Oxidation to Phytenal : The first step involves the oxidation of phytol to its corresponding aldehyde, phytenal. This reaction is catalyzed by an alcohol dehydrogenase. mdpi.com

Oxidation to Phytenic Acid : Phytenal is then further oxidized to phytenic acid by a fatty aldehyde dehydrogenase, an enzyme located in the endoplasmic reticulum. mdpi.comnih.gov

Reduction to Phytanic Acid : Phytenic acid is first activated to its CoA ester, phytenoyl-CoA. This intermediate is then reduced to yield phytanoyl-CoA, which can be hydrolyzed to phytanic acid. The reduction of phytenoyl-CoA is a much more efficient process than the direct reduction of phytenic acid. nih.gov This final reduction step can occur in both peroxisomes and mitochondria. nih.govnih.gov

For phytanic acid to be metabolized via the α-oxidation pathway, it must first be activated to its coenzyme A (CoA) derivative, phytanoyl-CoA. tudublin.ieaocs.org This activation is a critical prerequisite for its subsequent enzymatic processing within the peroxisome. tudublin.ie The reaction is catalyzed by an acyl-CoA synthetase, which joins phytanic acid to Coenzyme A through a high-energy thioester bond. wikipedia.org

The activation of phytanic acid to phytanoyl-CoA occurs in multiple subcellular compartments. Acyl-CoA synthetase activity for phytanic acid has been identified in the endoplasmic reticulum, mitochondria, and peroxisomes. researchgate.net However, the active site of the phytanoyl-CoA ligase on the peroxisomal membrane is oriented towards the cytoplasm. nih.gov This suggests that phytanoyl-CoA is synthesized on the cytoplasmic surface of the peroxisomal membrane and is then transported into the peroxisomal matrix for subsequent α-oxidation. nih.gov

Table 1: Key Enzymes in Phytanoyl-CoA Formation

EnzymeReaction CatalyzedSubcellular Location
Alcohol DehydrogenasePhytol → PhytenalEndoplasmic Reticulum mdpi.com
Fatty Aldehyde DehydrogenasePhytenal → Phytenic AcidEndoplasmic Reticulum mdpi.comnih.gov
Acyl-CoA SynthetasePhytenic Acid → Phytenoyl-CoAEndoplasmic Reticulum, Peroxisomes nih.gov
Phytenoyl-CoA ReductasePhytenoyl-CoA → Phytanoyl-CoAPeroxisomes, Mitochondria nih.gov
Long-Chain Acyl-CoA Synthetase (e.g., ACSL1)Phytanic Acid → Phytanoyl-CoAEndoplasmic Reticulum, Peroxisomes, Mitochondria nih.govresearchgate.net

Acyl-CoA Synthetase Activity and Phytanic Acid Activation to Phytanoyl-CoA

Interconversion with Other Fatty Acyl-CoA Species

The metabolism of phytanoyl-CoA is relatively specific. Its primary metabolic fate is catabolism through the α-oxidation pathway, where it is converted to pristanoyl-CoA. mdpi.comresearchgate.net However, it can undergo limited interconversion with other related molecules.

Phytanoyl-CoA can be hydrolyzed back to its free fatty acid form, phytanic acid, and coenzyme A. This reverse reaction is catalyzed by a specific peroxisomal acyl-CoA thioesterase, identified as ACOT6. tudublin.ienih.gov This provides a mechanism to de-activate phytanoyl-CoA within the peroxisome. tudublin.ie

Additionally, activated phytanic acid, in the form of phytanoyl-CoA, can be incorporated into complex lipids like triglycerides and phospholipids through esterification. nih.gov This represents an alternative metabolic route where phytanoyl-CoA is not immediately degraded but is instead stored within lipid pools. The enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of α-oxidation, is specific to 3-methyl-branched acyl-CoAs like phytanoyl-CoA and does not act on straight-chain acyl-CoAs, indicating a lack of direct interconversion with these more common fatty acyl-CoA species. nih.gov

Table 2: Summary of Phytanoyl-CoA Metabolic Fates

ProcessProduct(s)PathwayPurpose
α-OxidationPristanoyl-CoACatabolismEnergy production and degradation of branched-chain fatty acids. mdpi.com
HydrolysisPhytanic Acid + Coenzyme ADe-activationRegulation of intracellular phytanoyl-CoA levels. tudublin.ienih.gov
EsterificationPhytanoyl-containing lipids (e.g., Triglycerides)Anabolism/StorageIncorporation into complex lipids for storage. nih.gov

The Peroxisomal Alpha Oxidation Pathway of Phytanoyl Coa

Overview of the Phytanoyl-CoA Alpha-Oxidation Cascade

The alpha-oxidation of phytanoyl-CoA is a critical metabolic pathway that takes place entirely within peroxisomes, cellular organelles responsible for the breakdown of various substances, including specific fatty acids. wikipedia.orgnih.gov This pathway is essential for the degradation of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, beef, and certain fish. medlineplus.govnih.gov The presence of a methyl group on the beta-carbon (C-3) of phytanic acid prevents its breakdown through the more common beta-oxidation pathway. wikipedia.orgnih.gov Therefore, alpha-oxidation serves as a necessary initial process to remove a single carbon from the carboxyl end, allowing the remaining molecule to enter the beta-oxidation cycle. wikipedia.orgbyjus.com

The cascade begins with the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase. wikipedia.orgbyjus.comresearchgate.net The subsequent steps of the peroxisomal alpha-oxidation pathway proceed as follows:

Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon (C-2) position by the enzyme phytanoyl-CoA hydroxylase (PHYH). This reaction yields 2-hydroxyphytanoyl-CoA. wikipedia.orgnih.govresearchgate.net

Cleavage: The resulting this compound is then cleaved by the enzyme this compound lyase (2-HPCL). This thiamine pyrophosphate (TPP)-dependent reaction breaks the bond between the C1 and C2 carbons, producing two molecules: pristanal (B217276) (an aldehyde shortened by one carbon) and formyl-CoA. wikipedia.orgbyjus.comportlandpress.com Formyl-CoA is later broken down into formate and ultimately carbon dioxide. wikipedia.org

Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid. wikipedia.orgbyjus.comresearchgate.net

Beta-Oxidation Entry: Pristanic acid can then be activated to its CoA ester, pristanoyl-CoA, and subsequently undergo degradation via the beta-oxidation pathway. wikipedia.orgbyjus.com

This sequence of reactions effectively bypasses the beta-methyl block, enabling the metabolic processing of dietary phytanic acid. wikipedia.org Deficiencies in this pathway, particularly in the first enzymatic step, lead to the accumulation of phytanic acid, causing neurological disorders such as Refsum disease. nih.govnih.gov

Enzymology of Phytanoyl-CoA Alpha-Oxidation

Phytanoyl-CoA Hydroxylase (PHYH/PAHX/PhyH) Activity

Phytanoyl-CoA hydroxylase (EC 1.14.11.18), also known as phytanoyl-CoA alpha-hydroxylase, is the rate-limiting enzyme in the alpha-oxidation pathway. nih.govwikipedia.org It catalyzes the first and crucial step: the hydroxylation of phytanoyl-CoA to this compound. nih.govresearchgate.net This enzyme is located in the peroxisomes of human liver cells and is indispensable for the breakdown of phytanic acid. nih.govoup.com A deficiency in PHYH activity is the primary cause of adult Refsum disease, a rare autosomal recessive disorder characterized by the toxic accumulation of phytanic acid in plasma and tissues. medlineplus.govnih.govoup.com

The PHYH gene, located on chromosome 10, provides the instructions for synthesizing the phytanoyl-CoA hydroxylase enzyme. medlineplus.govnih.gov The gene spans approximately 21 kb and consists of nine exons and eight introns. nih.gov The enzyme belongs to the superfamily of non-heme iron(II) and 2-oxoglutarate-dependent oxygenases. nih.govportlandpress.comnih.gov

Structurally, PHYH contains a conserved catalytic core known as a double-stranded β-helix, which houses the active site. portlandpress.com Within this active site, a single iron(II) ion is coordinated by a "facial triad" of amino acid residues, typically two histidines and one aspartate or glutamate. nih.govnih.gov In human PHYH, site-directed mutagenesis has confirmed that histidine-175 (H175) and aspartate-177 (D177) are essential ligands for binding the iron(II) cofactor. nih.gov The crystal structure of PHYH reveals that the active site also contains residues responsible for binding the co-substrate, 2-oxoglutarate. portlandpress.com Mutations in the PHYH gene that alter the enzyme's structure, such as missense mutations, deletions, or insertions, can lead to a non-functional or inactive protein, resulting in Refsum disease. nih.gov

Table 1: Key Features of Human Phytanoyl-CoA Hydroxylase (PHYH)
FeatureDescriptionReference
GenePHYH medlineplus.govnih.gov
LocationChromosome 10 medlineplus.gov
Enzyme FamilyFe(II) and 2-oxoglutarate-dependent oxygenase portlandpress.comnih.gov
Subcellular LocalizationPeroxisomes nih.govoup.com
Catalytic ReactionPhytanoyl-CoA → this compound nih.govresearchgate.net
Associated DiseaseAdult Refsum Disease medlineplus.govnih.gov

The catalytic activity of PHYH is dependent on several essential cofactors. nepjol.info The enzyme requires iron in its ferrous state (Fe(II)), 2-oxoglutarate (a co-substrate), and molecular oxygen (O2) for the hydroxylation reaction. nih.govwikipedia.orgnepjol.info Ascorbate (vitamin C) is also a crucial cofactor, though its precise role has been a subject of investigation. oup.comnepjol.info It is believed to act by reducing the iron center from the inactive ferric (Fe(III)) state back to the active ferrous (Fe(II)) state should the catalytic cycle undergo an uncoupled turnover. nih.govresearchgate.net

The catalytic mechanism is thought to proceed through an ordered binding sequence. wikipedia.org First, 2-oxoglutarate binds to the Fe(II) center in the enzyme's active site, followed by the binding of the primary substrate, phytanoyl-CoA. wikipedia.org This binding displaces a water molecule from the iron cofactor, creating a vacant site for molecular oxygen to bind. wikipedia.org A subsequent rearrangement forms a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, which is responsible for abstracting a hydrogen atom from the alpha-carbon of phytanoyl-CoA and inserting a hydroxyl group, thus completing the hydroxylation. wikipedia.org During this process, 2-oxoglutarate is oxidatively decarboxylated to succinate (B1194679) and CO2. wikipedia.org

Interestingly, studies on recombinant human PHYH have revealed an unexpected additional requirement for GTP or ATP and Mg(2+) for full enzymatic activity, alongside the established cofactors. nih.gov

Table 2: Cofactors for Phytanoyl-CoA Hydroxylase (PHYH) Activity
CofactorRole in CatalysisReference
Fe(II) (Iron)Central catalytic metal ion in the active site; binds oxygen. nih.govwikipedia.org
2-oxoglutarateCo-substrate; undergoes oxidative decarboxylation to drive the reaction. nih.govwikipedia.org
O2 (Molecular Oxygen)Source of the hydroxyl group oxygen atom. wikipedia.orgwikipedia.org
Ascorbate (Vitamin C)Reductant that maintains the iron in the active Fe(II) state. oup.comnepjol.infonih.gov
ATP/GTP and Mg(2+)Required for full activity of recombinant human PHYH. nih.gov

Dietary phytanic acid exists as a mixture of stereoisomers. portlandpress.com The PHYH enzyme is capable of processing different stereoisomers of its substrate. nih.gov Research using 3-methylhexadecanoyl-CoA, a close analog of phytanoyl-CoA, has shed light on the stereochemical course of the hydroxylation reaction. nih.gov

When the racemic, R-, and S- forms of 3-methylhexadecanoyl-CoA were used as substrates, they were all hydroxylated effectively by human PHYH. nih.gov The hydroxylation of (3R)-3-methylhexadecanoyl-CoA specifically yielded the (2S, 3R) isomer of 2-hydroxy-3-methylhexadecanoyl-CoA. nih.gov Conversely, the hydroxylation of (3S)-3-methylhexadecanoyl-CoA resulted in the (2R, 3S) isomer. nih.gov These products are known as the threo-stereoisomers. There was no evidence for the formation of the corresponding erythro-stereoisomers. portlandpress.com This high degree of stereospecificity is a key feature of the PHYH-catalyzed reaction.

The activity of phytanoyl-CoA hydroxylase appears to be regulated by the availability of its substrate. nih.gov Studies have shown that when various cell lines are cultured in the presence of phytanic acid, the activity of the PHYH enzyme increases significantly, in some cases up to fourfold. nih.gov This response is relatively rapid, with an observable increase in enzyme activity within two hours of exposure to phytanic acid. nih.gov

Phytanic acid is known to be an activator of nuclear hormone receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs). nih.gov However, the induction of PHYH activity by phytanic acid does not seem to be mediated through these receptors. nih.gov When cells were treated with clofibric acid (a PPARα agonist) and 9-cis-retinoic acid (an RXR agonist), no stimulation of PHYH activity was observed. nih.gov This suggests the existence of an alternative, more direct regulatory mechanism by which phytanic acid upregulates the activity of its own catabolizing enzyme. nih.gov

This compound Lyase (HACL/2-HPCL) Function

This compound lyase, now more broadly named 2-hydroxyacyl-CoA lyase 1 (HACL1), is a critical peroxisomal enzyme in the alpha-oxidation pathway. nih.gov This pathway is essential for the degradation of 3-methyl-branched fatty acids like phytanic acid, which cannot be processed through standard beta-oxidation due to the methyl group on its beta-carbon. mdpi.comnih.gov HACL1's primary role is to catalyze the third step in the alpha-oxidation of phytanic acid. nih.govpnas.org It is also involved in the shortening of 2-hydroxy long-chain fatty acids. nih.govportlandpress.com The enzyme is a homotetramer, meaning it is composed of four identical subunits, each with a molecular mass of approximately 63 kDa. nih.govpnas.org It is targeted to the peroxisome by a specific C-terminal sequence known as a peroxisomal targeting signal (PTS1). nih.govportlandpress.com

Enzymatic Cleavage Mechanism

The core function of HACL1 is to catalyze a carbon-carbon bond cleavage in its substrate, this compound. nih.govpnas.org This reaction specifically splits the bond between the first (C1) and second (C2) carbon atoms of the 2-hydroxyacyl-CoA intermediate. nih.govportlandpress.com The enzymatic cleavage results in the production of two distinct molecules: an (n-1) aldehyde, specifically pristanal, and formyl-CoA. nih.govmdpi.comnih.govportlandpress.com

The identification of pristanal and formyl-CoA as the reaction products was confirmed by incubating the purified HACL1 enzyme with its substrate. nih.govpnas.orgpnas.org This cleavage is the pivotal step that shortens the fatty acid chain by one carbon, allowing the resulting pristanal to be further metabolized. nih.gov The formyl-CoA is rapidly hydrolyzed to formate, which is then converted to carbon dioxide. nih.govnih.gov

Thiamine Pyrophosphate Dependence

The catalytic activity of this compound lyase is crucially dependent on the cofactor thiamine pyrophosphate (TPP), also known as thiamine diphosphate (ThDP). wikipedia.orguniprot.org HACL1 was the first TPP-dependent enzyme to be identified in mammalian peroxisomes, a discovery that implicated TPP in peroxisomal metabolism for the first time. nih.govportlandpress.comnih.gov The requirement for this cofactor was initially suspected due to HACL1's structural homology with bacterial oxalyl-CoA decarboxylases, which are known TPP-dependent enzymes. portlandpress.compnas.org

Enzyme activity is lost during purification if TPP is absent but can be restored or preserved by its addition. portlandpress.com The enzyme's function relies on TPP to facilitate the cleavage of the carbon-carbon bond in this compound. nih.govpnas.org In addition to TPP, the enzyme also requires the presence of Mg²⁺ for optimal activity. nih.govpnas.org TPP is a derivative of thiamine (vitamin B1) and serves as a coenzyme in various critical enzymatic reactions throughout the body. wikipedia.org

Aldehyde Dehydrogenase (ALDH) in Pristanal Oxidation to Pristanic Acid

Following the HACL1-catalyzed cleavage, the resulting pristanal undergoes oxidation to form pristanic acid. nepjol.infonih.gov This conversion is the final step of the peroxisomal alpha-oxidation pathway. nepjol.info The reaction is catalyzed by an NAD(P)+ dependent fatty aldehyde dehydrogenase (ALDH). nepjol.info Studies using human liver homogenates demonstrated that the formation of pristanic acid from this compound requires the addition of NAD+ as a cofactor, confirming the role of a dehydrogenase in oxidizing the pristanal intermediate. nepjol.infonih.gov

While the exact identity of the enzyme was initially unclear, subsequent research has provided conclusive evidence that the complete alpha-oxidation pathway, including the oxidation of pristanal, is localized within the peroxisomes. researchgate.net It is suggested that a specific splice variant of fatty aldehyde dehydrogenase (FALDH) located in the peroxisome is the pristanal dehydrogenase responsible for this reaction. researchgate.net This enzyme oxidizes the aldehyde group of pristanal to a carboxylic acid group, yielding pristanic acid. nepjol.infonih.gov

Table 1: Key Enzymes in the Final Steps of Peroxisomal Alpha-Oxidation
EnzymeAbbreviationSubstrateProductsRequired Cofactor(s)
2-Hydroxyacyl-CoA Lyase 1HACL1This compoundPristanal and Formyl-CoAThiamine Pyrophosphate (TPP), Mg²⁺
Aldehyde DehydrogenaseALDHPristanalPristanic AcidNAD(P)⁺

Downstream Processing of Alpha-Oxidation Products

Pristanic Acid Formation and Activation to Pristanoyl-CoA

Pristanic acid is the terminal product of the phytanic acid alpha-oxidation pathway. nih.govresearchgate.netsigmaaldrich.com It can be obtained either directly from dietary sources or through the endogenous breakdown of phytanic acid. wikipedia.org Once formed, pristanic acid must be prepared for further degradation. This preparatory step involves activation to its coenzyme A ester, pristanoyl-CoA. nih.govresearchgate.netresearchgate.net This activation is a prerequisite for its entry into the peroxisomal beta-oxidation pathway.

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

After its activation to pristanoyl-CoA, the fatty acid undergoes degradation via peroxisomal beta-oxidation. nih.govwikipedia.orgresearchgate.net This process involves a series of enzymatic reactions that shorten the carbon chain. Unlike straight-chain fatty acids, the beta-oxidation of the 2-methyl-branched pristanoyl-CoA produces both acetyl-CoA and propionyl-CoA. reactome.orgresearchgate.net

The process is stereoselective; the first enzyme of the pathway, branched-chain acyl-CoA oxidase (BCOX), only accepts the (2S)-stereoisomer of pristanoyl-CoA as a substrate. researchgate.net Since alpha-oxidation of phytanic acid produces both (2R)- and (2S)-pristanic acid, the enzyme α-methylacyl-CoA racemase is required to convert the (2R)-pristanoyl-CoA into the metabolically active (2S)-isomer. researchgate.netresearchgate.net

Pristanoyl-CoA undergoes three cycles of beta-oxidation within the peroxisomes. researchgate.netreactome.org

First Cycle: Pristanoyl-CoA is oxidized, hydrated, and dehydrogenated before being cleaved by a thiolase. This cycle yields propionyl-CoA and 4,8,12-trimethyl-tridecanoyl-CoA. researchgate.net

Second and Third Cycles: The subsequent two cycles proceed similarly, further shortening the fatty acid chain and yielding another molecule of propionyl-CoA and a molecule of acetyl-CoA. reactome.org

The final product after three cycles is 4,8-dimethylnonanoyl-CoA. researchgate.netreactome.org This shorter-chain fatty acyl-CoA is then converted to its carnitine ester and transported to the mitochondria for the completion of its oxidation. researchgate.netresearchgate.netreactome.org

Table 2: Overview of Peroxisomal Beta-Oxidation of Pristanoyl-CoA
StepKey ProcessSubstrateKey Enzyme(s)Product(s)
1Isomerization(2R)-Pristanoyl-CoAα-methylacyl-CoA racemase(2S)-Pristanoyl-CoA
2First Beta-Oxidation Cycle(2S)-Pristanoyl-CoABranched-chain acyl-CoA oxidase (BCOX), Multifunctional protein 2 (MFP2), Sterol carrier protein X (SCPx)Propionyl-CoA + 4,8,12-trimethyl-tridecanoyl-CoA
3Second Beta-Oxidation Cycle4,8,12-trimethyl-tridecanoyl-CoABeta-oxidation enzymesAcetyl-CoA + Trimethylundecanoyl-CoA
4Third Beta-Oxidation CycleTrimethylundecanoyl-CoABeta-oxidation enzymesPropionyl-CoA + 4,8-dimethylnonanoyl-CoA
5Transport Preparation4,8-dimethylnonanoyl-CoACarnitine acyltransferase4,8-dimethylnonanoylcarnitine (for transport to mitochondria)

Export of Beta-Oxidation Products from Peroxisomes

Following the initial alpha-oxidation of phytanoyl-CoA to pristanoyl-CoA, the resulting pristanic acid undergoes several cycles of beta-oxidation within the peroxisome. This process shortens the fatty acid chain, generating specific products that must be exported from the peroxisome for further metabolism in other cellular compartments, primarily the mitochondria. portlandpress.comreactome.orgresearchgate.net The primary end-products of peroxisomal beta-oxidation of pristanic acid are 4,8-dimethylnonanoyl-CoA, propionyl-CoA, and acetyl-CoA. portlandpress.comreactome.org

The export of these acyl-CoA esters from the peroxisome is not a simple diffusion process but is mediated by specific transport systems. There are two principal routes for the export of these metabolites:

Carnitine-Dependent Pathway : This route involves the conversion of the acyl-CoA esters into their corresponding acylcarnitine esters. portlandpress.com This conversion is catalyzed by peroxisomal carnitine acyltransferases. Specifically, carnitine O-octanoyltransferase (CROT) is responsible for converting medium-chain acyl-CoAs like 4,8-dimethylnonanoyl-CoA, while carnitine acetyltransferase (CRAT) handles the conversion of acetyl-CoA and propionyl-CoA. portlandpress.comnih.gov Once converted, these acylcarnitine molecules are transported across the peroxisomal membrane into the cytosol, from where they can be taken up by mitochondria for complete oxidation. portlandpress.com

Free Acid Pathway (Thioesterase-Dependent) : This alternative pathway involves the hydrolysis of the acyl-CoA esters to their corresponding free fatty acids and coenzyme A (CoASH). This reaction is catalyzed by peroxisomal acyl-CoA thioesterases (ACOTs). portlandpress.com For instance, acetyl-CoA is hydrolyzed to acetate. portlandpress.comnih.gov These free acids can then exit the peroxisome. nih.gov Once in the cytosol, acetate can be reactivated to acetyl-CoA for use in various metabolic pathways, such as cholesterol biosynthesis, or it can be transported into mitochondria for oxidation to CO2 and water. portlandpress.com

The table below summarizes the key molecules and enzymes involved in the export of beta-oxidation products from peroxisomes.

Export PathwayMetabolite ExportedKey Enzyme(s)Final Product for Export
Carnitine-Dependent Acetyl-CoA, Propionyl-CoACarnitine Acetyltransferase (CRAT)Acetylcarnitine, Propionylcarnitine
4,8-dimethylnonanoyl-CoACarnitine O-Octanoyltransferase (CROT)4,8-dimethylnonanoylcarnitine
Free Acid (Thioesterase-Dependent) Acetyl-CoA, Propionyl-CoA, 4,8-dimethylnonanoyl-CoAAcyl-CoA Thioesterases (ACOTs)Acetate, Propionate, 4,8-dimethylnonanoic acid

Interaction with Other Fatty Acid Degradation Pathways

The degradation of phytanoyl-CoA via the alpha-oxidation pathway is intricately linked with other fatty acid metabolism routes. It represents a specialized initial step required to overcome a structural barrier, feeding its products into more conventional pathways. Furthermore, alternative minor pathways exist for its parent compound, phytanic acid.

Comparison with Canonical Beta-Oxidation

Canonical beta-oxidation, which occurs primarily in the mitochondria, is the major pathway for the degradation of straight-chain fatty acids. byjus.comyoutube.com The peroxisomal pathway for branched-chain fatty acids like phytanic acid has several key distinctions, necessitated by the methyl group at the beta-carbon position of phytanic acid, which blocks the standard beta-oxidation machinery. wikipedia.orgnih.govnih.gov

The initial step of peroxisomal beta-oxidation differs significantly from its mitochondrial counterpart. In peroxisomes, the first dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H2O2). youtube.com This H2O2 is then detoxified to water and oxygen by the enzyme catalase, which is abundant in peroxisomes. youtube.com In contrast, the first step in mitochondrial beta-oxidation is catalyzed by acyl-CoA dehydrogenases, which transfer electrons to the electron transport chain to generate ATP. youtube.com

Furthermore, peroxisomal beta-oxidation is primarily a chain-shortening process. researchgate.netyoutube.com It does not completely degrade fatty acids to acetyl-CoA. Instead, it shortens very-long-chain and branched-chain fatty acids to medium-chain length. researchgate.netnih.gov These shorter acyl-CoA products, along with acetyl-CoA, are then exported to the mitochondria for their complete oxidation to CO2 and H2O. researchgate.netnih.gov Peroxisomes lack a citric acid cycle and a respiratory chain, making them incapable of terminal oxidation. nih.gov

The table below provides a comparative overview of the key features of peroxisomal alpha/beta-oxidation and mitochondrial beta-oxidation.

FeaturePeroxisomal Alpha/Beta-OxidationMitochondrial Beta-Oxidation
Substrate Specificity Very-long-chain fatty acids, Branched-chain fatty acids (e.g., Pristanic Acid)Long, medium, and short-chain fatty acids
Initial Dehydrogenation Enzyme Acyl-CoA OxidaseAcyl-CoA Dehydrogenase
Electron Acceptor (First Step) O2 (producing H2O2)FAD (feeding into electron transport chain)
Energy Yield from First Step No direct ATP generationGenerates FADH2, leading to ATP synthesis
Primary Function Chain shortening of complex fatty acidsComplete oxidation for maximal energy production
End Products Acetyl-CoA, Propionyl-CoA, Medium-chain acyl-CoAsAcetyl-CoA (and Propionyl-CoA for odd-chain fatty acids)
Metabolic Fate of End Products Exported to mitochondria for complete oxidationEnter the Citric Acid Cycle within the mitochondrion

Alternative Omega-Oxidation Pathway of Phytanic Acid

While alpha-oxidation is the primary degradation route for phytanic acid, a minor, alternative pathway known as omega-oxidation (ω-oxidation) also exists. portlandpress.com This pathway does not occur in peroxisomes but in the endoplasmic reticulum. byjus.com It serves as a rescue or supplementary mechanism, particularly when the alpha-oxidation pathway is impaired. portlandpress.com

The initial and rate-limiting step of this pathway is the hydroxylation of the terminal methyl group (the ω-carbon) of phytanic acid. portlandpress.com This reaction is catalyzed by members of the cytochrome P450 (CYP) enzyme superfamily, specifically enzymes from the CYP4 family (e.g., CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11). portlandpress.com This produces ω-hydroxyphytanic acid.

Following this initial hydroxylation, the pathway proceeds with two more enzymatic steps:

The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. nih.gov

The aldehyde is then further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid (phytanedioic acid). nih.gov

Once phytanedioic acid is formed, it can be activated to its CoA ester and subsequently undergo beta-oxidation from the omega-end of the molecule, bypassing the beta-methyl block that hinders the standard degradation of phytanic acid. nih.gov Research has shown that the expression of some of the CYP4 enzymes involved in this pathway can be induced by pharmacological agents, suggesting a potential therapeutic avenue for conditions where alpha-oxidation is deficient. portlandpress.com

StepEnzyme FamilyCellular LocationSubstrateProduct
1. HydroxylationCytochrome P450 (CYP4 family)Endoplasmic ReticulumPhytanic Acidω-Hydroxyphytanic Acid
2. Oxidation to AldehydeAlcohol DehydrogenaseEndoplasmic Reticulumω-Hydroxyphytanic Acidω-Aldehydo-phytanic Acid
3. Oxidation to Carboxylic AcidAldehyde DehydrogenaseEndoplasmic Reticulumω-Aldehydo-phytanic AcidPhytanedioic Acid

Cellular and Subcellular Compartmentalization of Phytanoyl Coa Metabolism

Peroxisomal Localization of Phytanoyl-CoA Alpha-Oxidation Components

The alpha-oxidation of phytanoyl-CoA, the activated form of phytanic acid, occurs exclusively within the peroxisomes. scispace.comoup.com This is because the methyl group on the beta-carbon of phytanic acid obstructs the standard beta-oxidation pathway. byjus.commdpi.com Alpha-oxidation circumvents this issue by removing the carboxyl-carbon, thus shortening the fatty acid by one carbon and shifting the methyl group to the alpha-position.

The core enzymatic machinery for this process resides in the peroxisomal matrix. scispace.comnepjol.infopnas.org Key enzymes involved in the conversion of phytanoyl-CoA to pristanic acid have been identified and localized to this organelle. These findings are supported by the observation that individuals with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, are unable to oxidize phytanic acid. oup.comnepjol.info

Key Enzymes in Peroxisomal Phytanoyl-CoA Alpha-Oxidation:

EnzymeGeneFunctionCofactors/Requirements
Phytanoyl-CoA Synthetase ACSL1, SLC27A2 (candidates)Activates phytanic acid to phytanoyl-CoA. nepjol.infoATP, Coenzyme A
Phytanoyl-CoA Hydroxylase (PhyH) PHYHCatalyzes the 2-hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. byjus.commdpi.comnepjol.infoFe2+, 2-oxoglutarate, Ascorbate oup.comnepjol.info
This compound Lyase (HACL1) HACL1Cleaves this compound into pristanal (B217276) and formyl-CoA. byjus.comnepjol.inforesearchgate.netThiamine pyrophosphate (TPP), Mg2+ pnas.org
Pristanal Dehydrogenase ALDH3A2 (candidate)Oxidizes pristanal to pristanic acid. portlandpress.comNAD+

Initial activation of phytanic acid to phytanoyl-CoA can occur in several locations, including the endoplasmic reticulum, mitochondria, and the peroxisomal membrane itself. nepjol.infoamc.nl However, the subsequent critical steps of hydroxylation and cleavage are strictly peroxisomal. oup.comnepjol.info Phytanoyl-CoA hydroxylase (PhyH) and this compound lyase (HACL1) are both confirmed to be peroxisomal matrix enzymes. scispace.comnepjol.infopnas.org While the final oxidation of pristanal to pristanic acid was once thought to occur in the endoplasmic reticulum, a distinct pristanal dehydrogenase has been identified within peroxisomes, suggesting the entire conversion of phytanoyl-CoA to pristanic acid can be completed within this single organelle. pnas.orgportlandpress.com

Peroxisome Biogenesis and Import of Phytanoyl-CoA Metabolic Enzymes

Peroxisomal enzymes are synthesized on free ribosomes in the cytosol and must be imported into the organelle. nih.gov This process is mediated by a family of proteins called peroxins (PEX proteins), which recognize specific targeting signals on the cargo enzymes. medlineplus.govmedlineplus.gov A failure in this import machinery can lead to severe metabolic disorders.

There are two main types of peroxisomal targeting signals, PTS1 and PTS2. The import of several key enzymes in phytanoyl-CoA metabolism relies on the PTS2 pathway. The PTS2 is a nonapeptide signal located near the N-terminus of the protein. nih.govthemedicalbiochemistrypage.org

Phytanoyl-CoA hydroxylase (PhyH), the rate-limiting enzyme in alpha-oxidation, is a primary example of a PTS2-containing protein. pnas.orgportlandpress.comthemedicalbiochemistrypage.org Its N-terminus contains a specific amino acid sequence that acts as a zip code, directing it from the cytosol to the peroxisome. portlandpress.comportlandpress.com Once inside the peroxisome, this targeting sequence is typically cleaved to produce the mature, active enzyme. portlandpress.comoup.com Other enzymes involved in related peroxisomal pathways, such as alkylglycerone phosphate (B84403) synthase (AGPS), also utilize a PTS2 signal. nih.govmedlineplus.gov

The PTS2 signal is recognized in the cytosol by the soluble receptor protein PEX7. medlineplus.govuniprot.orgebi.ac.uk PEX7 binds to the PTS2-containing cargo, such as the PhyH proprotein, and shuttles it to the peroxisomal membrane. portlandpress.comnih.gov There, it interacts with a docking complex, facilitating the translocation of the enzyme into the peroxisomal matrix. uniprot.org

The critical role of PEX7 is highlighted by certain genetic disorders. Mutations in the PEX7 gene can disrupt the import of all PTS2-targeted enzymes. ivami.comnih.gov This leads to conditions like Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 and a specific form of Refsum disease. scispace.comnih.govscielo.br In these cases, even though the PHYH gene is normal, the phytanoyl-CoA hydroxylase enzyme cannot reach its proper location in the peroxisome, resulting in a functional deficiency and the toxic accumulation of phytanic acid. medlineplus.govmedlineplus.govivami.com This demonstrates that the PEX7-mediated import pathway is essential for phytanoyl-CoA metabolism. researchgate.net

Metabolic Interplay between Peroxisomes, Mitochondria, and Cytosol

The metabolism of phytanoyl-CoA is a clear illustration of the metabolic synergy between different cellular compartments. Peroxisomes perform the initial alpha-oxidation, but they rely on mitochondria for the complete breakdown of the resulting products and for the regeneration of essential cofactors. frontiersin.orgnih.gov

The journey of phytanic acid and its metabolites involves crossing several cellular membranes, a process mediated by specific transporters.

Entry into Peroxisomes : After activation to phytanoyl-CoA in the cytosol or on the peroxisomal membrane, the molecule is transported into the peroxisomal matrix. amc.nlnih.gov Evidence strongly points to the peroxisomal ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70) as the primary importer of phytanoyl-CoA. amc.nlscielo.brfrontiersin.org

Export from Peroxisomes : The product of alpha-oxidation, pristanic acid, is activated to pristanoyl-CoA within the peroxisome. oup.comportlandpress.com Pristanoyl-CoA then undergoes three cycles of beta-oxidation within the peroxisome, yielding acetyl-CoA, propionyl-CoA, and a shortened acyl-CoA. portlandpress.comcore.ac.uk These products must be exported to the mitochondria for final oxidation. portlandpress.comfrontiersin.org Two main export routes exist:

Carnitine-Mediated Shuttle : The acyl-CoAs are converted to their corresponding acylcarnitine esters by peroxisomal carnitine acyltransferases (CRAT and CROT). portlandpress.comcore.ac.uk These acylcarnitines can then exit the peroxisome and be transported into mitochondria. portlandpress.commdpi.com

Free Acid Route : Peroxisomal acyl-CoA thioesterases can hydrolyze the acyl-CoAs to free fatty acids and Coenzyme A. portlandpress.comcore.ac.uk The free fatty acids can then diffuse out of the peroxisome and be reactivated to their CoA esters in the mitochondria. core.ac.uk

Mitochondrial Import : The transport of acyl-carnitine esters across the inner mitochondrial membrane is a well-established process involving the carnitine translocase (CACT). portlandpress.com Once inside the mitochondrial matrix, the acyl-carnitines are converted back to acyl-CoAs for beta-oxidation. nih.gov

Cofactor Shuttling : Peroxisomal oxidation generates NADH from NAD+. Since the peroxisomal membrane is impermeable to NADH, its reoxidation to NAD+ is crucial to sustain metabolism and depends on shuttle systems involving the cytosol and mitochondria. mdpi.comamc.nlfrontiersin.org These shuttles, such as the malate-aspartate shuttle, transfer reducing equivalents from the peroxisome to the mitochondrion for use in the electron transport chain. amc.nl Similarly, the hydroxylation of phytanoyl-CoA requires 2-oxoglutarate, which is supplied by the mitochondrion, and produces succinate (B1194679), which is returned to the mitochondrion, further highlighting the close metabolic link. amc.nlfrontiersin.org

The acetyl-CoA and propionyl-CoA produced are shuttled to the mitochondria. frontiersin.orgcore.ac.uk Acetyl-CoA enters the Krebs cycle (citric acid cycle), where it is fully oxidized to CO2, generating ATP through oxidative phosphorylation. nih.gov Propionyl-CoA can be converted to succinyl-CoA, another Krebs cycle intermediate, further contributing to ATP production. Therefore, the complete oxidation of a single molecule of phytanic acid, initiated in the peroxisome and completed in the mitochondrion, results in a significant yield of cellular energy in the form of ATP. mdpi.com

Pathophysiological Implications of Dysregulated Phytanoyl Coa Metabolism

Refsum Disease (RD)

Refsum Disease (RD) is an autosomal recessive neurological disorder resulting from the impaired metabolism of phytanoyl-CoA. wikipedia.org This metabolic disruption leads to the systemic accumulation of phytanic acid, a branched-chain fatty acid, in various cells and tissues. wikipedia.orgbrainfacts.org The disease typically manifests with a range of symptoms that can appear from infancy to adulthood, though they most commonly begin before the age of 20. wikipedia.orgnih.gov Core clinical features often include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid. droracle.aimhmedical.com Other associated symptoms can encompass sensorineural hearing loss, anosmia (loss of smell), ichthyosis (dry, scaly skin), and cardiac abnormalities. brainfacts.orgmhmedical.commedlink.com The disease is classified as a peroxisomal disorder, specifically affecting the α-oxidation pathway necessary for the breakdown of phytanic acid. wikipedia.orgmedscape.com

Molecular Basis of Refsum Disease Pathogenesis

The pathogenesis of Refsum Disease is rooted in genetic mutations that disrupt the normal catabolism of phytanic acid. This process, known as α-oxidation, occurs within peroxisomes and is essential because the methyl group on the third carbon of phytanic acid prevents its direct degradation through the more common β-oxidation pathway. mhmedical.com The initial and rate-limiting step of α-oxidation is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH). medscape.comuva.nl Genetic defects affecting this enzymatic step are the primary cause of the disease.

Pathogenic Variants in the PHYH Gene and Resulting Enzyme Deficiency

In over 90% of cases, classic Refsum Disease is caused by mutations in the PHYH gene, located on chromosome 10p13. wikipedia.orghealthline.commedlineplus.gov The PHYH gene provides the instructions for producing the phytanoyl-CoA hydroxylase (PhyH) enzyme. medlineplus.gov This gene spans approximately 21 kb and consists of nine exons. nih.gov Pathogenic variants in the PHYH gene, which are inherited in an autosomal recessive manner, lead to a deficiency or complete inactivation of the PhyH enzyme. medscape.comnih.gov

Numerous mutations have been identified in the PHYH gene, including missense mutations, deletions, and insertions. nih.gov These mutations alter the structure or production of the PhyH enzyme, rendering it non-functional. medlineplus.gov For example, studies have shown that various missense mutations result in an enzymatically inactive PhyH protein. nih.gov A notable 111 base pair deletion, identified in several patients, results from mutations in a splice acceptor site, causing the skipping of an entire exon during protein synthesis. nih.gov The consequence of this enzyme deficiency is a blockage in the α-oxidation pathway, preventing the breakdown of phytanoyl-CoA. medscape.comontosight.ai

Below is a table summarizing examples of pathogenic variants in the PHYH gene and their effects.

Mutation Type Specific Variant Example Consequence on PhyH Enzyme Reference
Missensec.823C>TSubstitution of arginine with tryptophan (p.Arg275Trp) uva.nl
Missensec.610G>ASubstitution of glycine (B1666218) with serine (p.Gly204Ser) uva.nl
Deletion1 bp deletion (del T164)Frameshift leading to premature termination uva.nl
Deletion111 bp deletionSkipping of exon 3 nih.gov
Insertion3 bp insertionIn-frame insertion altering protein structure nih.gov
Splice SiteIVS2-2a→g or IVS2-1g→cLeads to skipping of exon 3 researchgate.net

This table is for illustrative purposes and does not represent an exhaustive list of all known PHYH mutations.

Phytanic Acid Accumulation as a Disease Hallmark

The direct biochemical consequence of the enzymatic defect in either PhyH or PEX7 function is the massive accumulation of phytanic acid in the blood and tissues of affected individuals. brainfacts.orgdroracle.aimedscape.com Since phytanic acid is almost exclusively derived from dietary sources—primarily from the fat of ruminant animals, dairy products, and certain fish—its inability to be degraded leads to a progressive buildup. brainfacts.orgnih.govmedscape.com

This accumulation is the central pathological hallmark of Refsum Disease. medscape.commedlink.com In healthy individuals, plasma phytanic acid levels are typically very low. In contrast, patients with Refsum Disease exhibit dramatically elevated levels, which are toxic to various cells and tissues. brainfacts.orgmedscape.commedlineplus.gov The measurement of phytanic acid concentration in plasma is the primary biochemical test for diagnosing the condition. medlink.com

The following table illustrates the stark difference in phytanic acid levels between healthy individuals and those with Refsum Disease.

Biomarker Normal Range Refsum Disease Range Reference
Plasma Phytanic Acid≤ 0.2 mg/dL10 - 50 mg/dL (or higher) medscape.com
Phytanic Acid as % of Serum LipidsNegligible5 - 30% medscape.com

Cellular and Tissue-Specific Consequences of Phytanic Acid Toxicity

The chronic elevation of phytanic acid is cytotoxic and leads to widespread cellular and tissue damage. medscape.commedlineplus.gov The lipophilic nature of phytanic acid allows it to be incorporated into cell membranes and lipid-rich tissues, including the myelin sheaths of the nervous system, adipose tissue, liver, and kidneys. droracle.ainih.gov The exact mechanisms of its toxicity are still under investigation, but it is thought to involve several processes. Phytanic acid can disrupt cell membrane function, alter calcium regulation, induce mitochondrial depolarization, and increase the production of reactive oxygen species, leading to oxidative stress. medscape.commdpi.com Furthermore, it may displace essential fatty acids from cellular structures, contributing to cellular dysfunction. mdpi.com

Neurological Manifestations and Underlying Mechanisms

The nervous system is particularly vulnerable to the toxic effects of phytanic acid, resulting in the prominent neurological symptoms characteristic of Refsum Disease. brainfacts.orgdroracle.airesearchgate.net The accumulation of this fatty acid in the myelin sheaths of both the central and peripheral nervous systems is a key factor in the development of neurological deficits. droracle.ainih.gov

The primary neurological manifestations include:

Peripheral Polyneuropathy: This presents as weakness, numbness, and muscular atrophy, particularly in the extremities. brainfacts.orgmhmedical.commedlink.com The buildup of phytanic acid is believed to damage Schwann cells and disrupt the structure and function of myelin, leading to demyelination and impaired nerve conduction.

Cerebellar Ataxia: Patients often experience problems with balance and coordination. brainfacts.orgdroracle.ai This is attributed to phytanic acid-induced damage to the cerebellum, a brain region critical for motor control.

Sensorineural Hearing Loss and Anosmia: The accumulation of phytanic acid also affects the auditory and olfactory nerves, leading to progressive deafness and a loss of the sense of smell. brainfacts.org Studies have confirmed that even with treatment, anosmia can be a persistent deficit. medlink.com

Retinitis Pigmentosa: This progressive degeneration of the retina leads to night blindness and eventual loss of vision. brainfacts.orgmedlink.com It is one of the earliest and most consistent symptoms of the disease.

The underlying mechanisms of phytanic acid neurotoxicity are complex. Research suggests that the cytotoxic effects in brain cells may be due to a combination of disrupted calcium homeostasis, mitochondrial dysfunction, and increased oxidative stress. medscape.com The incorporation of the bulky, branched phytanic acid into neural membranes may alter their fluidity and integrity, impairing the function of embedded proteins like ion channels and receptors, which is critical for neuronal signaling. mdpi.com

Other Peroxisomal Biogenesis Disorders (PBD) Associated with Phytanoyl-CoA Metabolism

Peroxisome biogenesis disorders (PBDs) are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes. nih.gov A defect in peroxisome formation leads to the dysfunction of multiple peroxisomal metabolic pathways, including the alpha-oxidation of phytanic acid.

Rhizomelic Chondrodysplasia Punctata Type 1 (RCDP1)

Rhizomelic chondrodysplasia punctata type 1 (RCDP1) is a distinct PBD caused by mutations in the PEX7 gene. frontiersin.org The PEX7 gene encodes the receptor for peroxisomal targeting signal 2 (PTS2). frontiersin.org Phytanoyl-CoA hydroxylase is one of the enzymes that carries a PTS2 signal and therefore requires the PEX7 receptor for its import into the peroxisome. oup.comfrontiersin.org In RCDP1, the defective PEX7 receptor leads to a failure in importing phytanoyl-CoA hydroxylase into the peroxisome, resulting in its functional deficiency and the subsequent accumulation of phytanic acid. oup.comoup.com RCDP1 is also characterized by a profound deficiency in plasmalogens, which are crucial components of cell membranes. frontiersin.org The clinical features of RCDP1 are severe and include rhizomelia (proximal shortening of the limbs), cataracts, characteristic facial dysmorphism, and severe intellectual disability. highwire.orgjcrpe.org

Implications of Phytanoyl-CoA Metabolism in Non-Peroxisomal Disorders

While the most profound dysregulation of phytanoyl-CoA metabolism occurs in the context of peroxisomal disorders, alterations in the expression of the PHYH gene, which encodes phytanoyl-CoA hydroxylase, have been observed in other disease states. For instance, studies have suggested that lower expression levels of PHYH in tumor samples of clear cell renal cell carcinoma correlate with a higher grade and more advanced stage of the disease. maayanlab.cloud This finding indicates that PHYH might serve as an independent prognostic marker in this type of cancer and could be involved in metabolic pathways relevant to tumor progression. maayanlab.cloud However, the direct role of phytanoyl-CoA or phytanic acid in the pathophysiology of non-peroxisomal disorders is an area of ongoing research and is not as well-established as its role in the aforementioned genetic metabolic diseases.

Emerging Role in Cancer Pathogenesis (e.g., Clear Cell Renal Cell Carcinoma)

Clear cell renal cell carcinoma (ccRCC), the most prevalent subtype of kidney cancer, is increasingly recognized as a metabolic disease. frontiersin.org A defining characteristic of ccRCC is the intracellular accumulation of lipids and glycogen, which gives the cells their "clear" appearance under a microscope. asco.org Emerging evidence points to a significant role for the dysregulation of phytanoyl-CoA metabolism in the pathogenesis of this cancer.

Studies have revealed that the expression of the PHYH gene, which encodes the peroxisomal enzyme phytanoyl-CoA hydroxylase responsible for the first step in phytanic acid alpha-oxidation, is significantly lower in ccRCC tumors compared to normal kidney tissue. dntb.gov.uanih.gov This underexpression of PHYH is associated with a poorer prognosis and more advanced tumor stages (higher grade and stage). dntb.gov.ua The resulting deficiency in phytanoyl-CoA hydroxylase activity is linked to the absence or dysfunction of peroxisomes in the proximal tubule epithelial cells of ccRCC. nih.gov This impairment in the alpha-oxidation pathway may contribute to the lipid accumulation characteristic of ccRCC. asco.orgnih.gov

Furthermore, Gene Set Enrichment Analysis (GSEA) has shown that low PHYH expression in ccRCC is associated with alterations in key metabolic and signaling pathways. dntb.gov.ua These include the PPAR signaling pathway, pyruvate (B1213749) metabolism, and the renin-angiotensin system, all of which are implicated in cancer development. dntb.gov.uanih.gov The link between deficient phytanoyl-CoA metabolism and these oncogenic pathways highlights its potential as a prognostic marker and a therapeutic target in ccRCC. dntb.gov.uanih.gov

Interaction with Nuclear Hormone Receptors and Transcriptional Regulation (PPARalpha, RXRs)

Phytanic acid and its activated form, phytanoyl-CoA, act as signaling molecules that can directly influence gene expression by binding to nuclear hormone receptors. Specifically, they are known ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Retinoid X Receptors (RXRs). nih.govresearchgate.netresearchgate.net

PPARα is a critical regulator of lipid metabolism, controlling the expression of genes involved in fatty acid uptake and oxidation. nih.gov It functions by forming a heterodimer with an RXR. nih.gov This PPARα-RXR complex, when activated by a ligand, binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Research has demonstrated that phytanic acid is a potent natural ligand for PPARα. nih.gov Moreover, studies have shown that branched-chain fatty acyl-CoAs, including phytanoyl-CoA, bind to PPARα with very high affinity. nih.gov This interaction activates the receptor, leading to the upregulation of genes involved in fatty acid catabolism, including those required for its own breakdown. This creates a feedback loop where the presence of phytanic acid can induce the machinery needed for its metabolism. However, some studies suggest the induction of phytanoyl-CoA hydroxylase itself by phytanic acid may occur through a mechanism independent of PPARα or RXR activation. nih.govresearchgate.netresearchgate.net

Inhibition of Mitochondrial Enzyme Complexes (Pyruvate Dehydrogenase, 2-Oxoglutarate Dehydrogenase)

Beyond its role in transcriptional regulation, the accumulation of phytanoyl-CoA has direct and potent inhibitory effects on key mitochondrial enzyme complexes, thereby disrupting cellular energy production. The primary targets of this inhibition are the pyruvate dehydrogenase complex (PDHC) and the 2-oxoglutarate dehydrogenase complex (OGDHC). nih.govpathbank.org

These multi-enzyme complexes are crucial gatekeepers for the tricarboxylic acid (TCA) cycle. PDHC catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle, while OGDHC catalyzes a key rate-limiting step within the cycle itself. uq.edu.au

Studies have shown that phytanoyl-CoA strongly inhibits both PDHC and OGDHC, with reported half-maximal inhibitory concentrations (IC50) in the low micromolar to nanomolar range (10⁻⁶–10⁻⁷ M). nih.govresearchgate.net This inhibitory effect is significantly more potent—by about tenfold—than that of palmitoyl-CoA, a common straight-chain acyl-CoA. nih.govresearchgate.net The inhibition primarily targets the E1 (decarboxylase) and E2 (dihydrolipoyl transacetylase/transsuccinylase) components of the complexes. nih.govresearchgate.net By impeding the function of these essential enzymes, elevated levels of phytanoyl-CoA can lead to a reduction in TCA cycle activity, decreased production of NADH and FADH2, and consequently, a diminished capacity for ATP synthesis through oxidative phosphorylation. uq.edu.au This mitochondrial dysfunction is thought to contribute to the neurological symptoms observed in conditions like Refsum disease, where phytanic acid and phytanoyl-CoA accumulate to toxic levels. nih.gov

Data Tables

Table 1: Key Enzymes and Proteins Mentioned

Enzyme/ProteinFunctionRelevance in Context
Phytanoyl-CoA Hydroxylase (PHYH) Catalyzes the first step of alpha-oxidation of phytanic acid in peroxisomes. nih.govExpression is decreased in clear cell renal cell carcinoma (ccRCC), correlating with poor prognosis. dntb.gov.uanih.gov
PPARα (Peroxisome Proliferator-Activated Receptor alpha) A nuclear receptor that regulates genes involved in lipid metabolism. nih.govActivated by phytanic acid and phytanoyl-CoA, leading to transcriptional changes. nih.gov
RXR (Retinoid X Receptor) A nuclear receptor that forms a heterodimer with PPARα to regulate gene expression. nih.govActs as a partner for PPARα in mediating the transcriptional effects of phytanic acid. nih.govresearchgate.net
Pyruvate Dehydrogenase Complex (PDHC) A mitochondrial enzyme complex that converts pyruvate to acetyl-CoA for entry into the TCA cycle. uq.edu.auStrongly inhibited by elevated levels of phytanoyl-CoA, impairing glucose oxidation. nih.govpathbank.org
2-Oxoglutarate Dehydrogenase Complex (OGDHC) A key regulatory enzyme complex within the tricarboxylic acid (TCA) cycle. uq.edu.auStrongly inhibited by phytanoyl-CoA, reducing TCA cycle flux and energy production. nih.govpathbank.org

Table 2: Chemical Compounds Mentioned

Advanced Research Methodologies in Phytanoyl Coa Studies

In Vitro Biochemical Characterization of Enzymes

Enzyme Purification and Activity Assays (e.g., 14CO2 Turnover Assay)

The functional analysis of enzymes that metabolize phytanoyl-CoA, such as phytanoyl-CoA hydroxylase (PAHX), begins with their purification. oup.comnih.govresearchgate.net Both pro- and mature forms of these enzymes are often produced and purified for comparative studies. oup.comnih.govresearchgate.net A common source for purification is recombinant expression in systems like Escherichia coli. oup.comnih.govresearchgate.netcapes.gov.brresearchgate.net Following purification, enzyme activity is quantified using various assays.

One widely used method is the ¹⁴CO₂ turnover assay . researchgate.netvumc.nl This assay measures the activity of 2-oxoglutarate-dependent dioxygenases like PAHX. vumc.nl The enzyme catalyzes the hydroxylation of phytanoyl-CoA, a reaction that involves the oxidative decarboxylation of a co-substrate, [1-¹⁴C]2-oxoglutarate, to succinate (B1194679) and ¹⁴CO₂. vumc.nl The release of radiolabeled carbon dioxide provides a direct measure of enzyme activity. researchgate.netvumc.nl

Another approach involves the use of radiolabeled substrate, such as [1-¹⁴C]phytanoyl-CoA. vumc.nl The enzymatic reaction is allowed to proceed, and the product, [1-¹⁴C]2-hydroxyphytanoyl-CoA, is then separated and quantified using techniques like high-performance liquid chromatography (HPLC). vumc.nl The amount of radiolabeled product formed is indicative of the enzyme's catalytic efficiency. vumc.nl

Furthermore, the activity of subsequent enzymes in the pathway, like this compound lyase, can be measured by quantifying the production of [¹⁴C]formate from [¹⁴C]formyl-CoA, which is readily hydrolyzed to formate. pnas.org

Recombinant Protein Expression Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

To obtain sufficient quantities of pure and active enzymes for detailed study, researchers utilize recombinant protein expression systems. Escherichia coli is a frequently employed host for expressing enzymes involved in phytanoyl-CoA metabolism, including human phytanoyl-CoA hydroxylase (PAHX). oup.comnih.govresearchgate.netcapes.gov.brresearchgate.net Both the precursor (pro-PAHX) and the mature forms of the enzyme have been successfully produced in E. coli. oup.comnih.govresearchgate.net Often, the recombinant proteins are expressed as fusion proteins, for instance with a maltose-binding protein (MBP) tag, to facilitate purification. oup.com

Saccharomyces cerevisiae (baker's yeast) also serves as a valuable expression system. wikigenes.orgnih.gov It has been used to express and study the effects of mutations on the activity of phytanoyl-CoA hydroxylase. wikigenes.org This eukaryotic system can be particularly useful for expressing proteins that require post-translational modifications for proper folding and function. Different expression vectors and leader sequences can be tested to optimize protein secretion and yield in yeast. nih.gov

The choice of expression system can influence the solubility and activity of the recombinant protein. For example, while some forms of PAHX have been produced as soluble proteins in E. coli, others have formed insoluble inclusion bodies. oup.com

Table 1: Recombinant Expression Systems for Phytanoyl-CoA Metabolizing Enzymes

EnzymeExpression SystemApplicationReferences
Phytanoyl-CoA Hydroxylase (PAHX)Escherichia coliProduction of pro and mature forms for activity and structural studies. oup.comnih.govresearchgate.netcapes.gov.brresearchgate.net
Phytanoyl-CoA Hydroxylase (PAHX)Saccharomyces cerevisiaeExpression of mutant forms to study effects on enzyme activity. wikigenes.org

Spectroscopic and Structural Analysis (e.g., X-ray Crystallography)

Spectroscopic techniques are employed to investigate the structural and electronic properties of phytanoyl-CoA and its metabolizing enzymes. Circular dichroism (CD) spectroscopy has been used to analyze the secondary structure of purified phytanoyl-CoA hydroxylase (PAHX). oup.com Nuclear Magnetic Resonance (NMR) and mass spectrometry have been instrumental in confirming the identity of the product of the PAHX reaction as this compound. nih.gov

X-ray crystallography has provided high-resolution, three-dimensional structures of enzymes involved in phytanoyl-CoA metabolism. nih.govplos.orguni-marburg.dercsb.org The crystal structure of human phytanoyl-CoA 2-hydroxylase (PAHX) has been solved in complex with its iron(II) cofactor and the co-substrate 2-oxoglutarate. rcsb.org This structural information reveals a double-stranded beta-helix core, which is a conserved feature among 2-oxoglutarate-dependent oxygenases. oup.comrcsb.org

The crystallographic data allows for the precise mapping of the active site, including the residues that bind the iron cofactor and the 2-oxoglutarate. rcsb.org This detailed structural view is crucial for understanding the enzyme's catalytic mechanism and for interpreting the functional consequences of mutations that cause diseases like Refsum disease. oup.comrcsb.org For instance, the locations of many disease-causing mutations have been mapped to clusters around the iron and 2-oxoglutarate binding sites. rcsb.org

Table 2: Structural Analysis of Phytanoyl-CoA Hydroxylase (PAHX)

TechniqueFindingsReferences
X-ray CrystallographyDetermined the 3D structure of human PAHX, revealing a double-stranded beta-helix core and the binding sites for Fe(II) and 2-oxoglutarate. rcsb.org
Circular Dichroism (CD) SpectroscopyUsed to analyze the secondary structure of the purified enzyme. oup.com
NMR and Mass SpectrometryConfirmed the chemical identity of the reaction product, this compound. nih.gov

Cellular and Molecular Approaches

Gene Editing and Knockout Models in Cell Lines

The advent of gene editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of phytanoyl-CoA metabolism at the cellular level. nih.govgenewiz.comdanaher.com These techniques allow for the precise modification of genes encoding enzymes in the phytanoyl-CoA pathway in various cell lines, including induced pluripotent stem cells (iPSCs). nih.govgenewiz.comdefinigen.com

By creating knockout models , where a specific gene is inactivated, researchers can investigate the functional consequences of its absence. nih.govgenewiz.com For example, creating knockout cell lines for the PHYH gene, which encodes phytanoyl-CoA hydroxylase, allows for the study of the cellular mechanisms underlying Refsum disease. researchgate.net These models are invaluable for understanding disease pathogenesis and for testing potential therapeutic strategies.

The process typically involves designing a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target sequence in the gene of interest. danaher.com The Cas9 protein then creates a double-strand break in the DNA, which is often repaired by the cell's non-homologous end joining (NHEJ) pathway. danaher.com This error-prone repair mechanism can introduce insertions or deletions (indels) that disrupt the gene's reading frame, leading to a functional knockout. danaher.com

Transcriptional and Proteomic Profiling

Transcriptional profiling investigates the changes in gene expression in response to alterations in phytanoyl-CoA metabolism. This can be achieved through techniques like microarray analysis or RNA sequencing (RNA-seq). For instance, studies have examined the transcriptional response of cells to the accumulation of phytanic acid, the precursor to phytanoyl-CoA. researchgate.net Such analyses can reveal the upregulation or downregulation of genes involved in fatty acid metabolism and other related pathways. researchgate.netnih.gov

Proteomic profiling , on the other hand, provides a global view of the proteins present in a cell or tissue under specific conditions. mdpi.comresearchgate.netnih.gov This is often accomplished using mass spectrometry-based techniques. mdpi.comresearchgate.netnih.gov In the context of phytanoyl-CoA, proteomic studies of knockout mouse models for enzymes in the alpha-oxidation pathway have provided significant insights. mdpi.comresearchgate.net For example, proteomic analysis of mice lacking 2-hydroxyacyl-CoA lyase 1 (HACL1), an enzyme that acts on a downstream metabolite of phytanoyl-CoA, revealed an upregulation of proteins involved in peroxisome proliferation and omega-oxidation in the liver. mdpi.comresearchgate.net This suggests the activation of compensatory metabolic pathways.

These profiling methods offer a powerful, systems-level understanding of the complex cellular responses to perturbations in phytanoyl-CoA metabolism. mdpi.comresearchgate.netgsea-msigdb.org

Subcellular Fractionation and Localization Studies

The precise location of metabolic pathways within the cell is critical to understanding their function and regulation. Subcellular fractionation, a technique that separates cellular organelles, has been instrumental in elucidating the compartmentalization of phytanoyl-CoA metabolism. These studies have definitively established that the α-oxidation of phytanoyl-CoA is a peroxisomal process in mammals. frontiersin.orgmdpi.compnas.org

The journey of phytanic acid begins with its activation to phytanoyl-CoA. This activation can occur in multiple cellular locations, including the endoplasmic reticulum, mitochondria, and peroxisomes, indicating the involvement of several acyl-CoA synthetases. amc.nl However, for its degradation, phytanoyl-CoA must be transported into the peroxisome. amc.nl Research suggests that the peroxisomal membrane protein ABCD3, also known as PMP70, is the likely transporter responsible for this uptake. frontiersin.orgamc.nl

Once inside the peroxisome, phytanoyl-CoA encounters the enzymatic machinery of α-oxidation. amc.nlnih.gov Subcellular fractionation experiments combined with enzymatic assays have confirmed that key enzymes of this pathway are located within the peroxisomal matrix. nih.govscispace.comresearchgate.net For instance, phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the pathway, and this compound lyase (2-HPCL), the cleavage enzyme, are both localized to peroxisomes. frontiersin.orgpnas.orgfrontiersin.org The lyase is directed to the peroxisome by a C-terminal peroxisome targeting signal (PTS1). scispace.com Similarly, a specific peroxisomal acyl-CoA thioesterase, ACOT6, has been identified and shown to have high activity towards phytanoyl-CoA, further highlighting the central role of peroxisomes in this metabolic route. nih.gov

The table below summarizes the subcellular localization of key proteins involved in the metabolism of phytanoyl-CoA.

Protein/EnzymeFunctionSubcellular LocationReferences
Acyl-CoA Synthetases (multiple)Activation of phytanic acid to phytanoyl-CoAPeroxisomes, Mitochondria, Endoplasmic Reticulum amc.nl
ABCD3 (PMP70)Transport of phytanoyl-CoA into peroxisomesPeroxisomal Membrane frontiersin.orgamc.nl
Phytanoyl-CoA Hydroxylase (PHYH)Hydroxylation of phytanoyl-CoAPeroxisomal Matrix frontiersin.orgmdpi.comnih.gov
This compound Lyase (2-HPCL)Cleavage of this compoundPeroxisomal Matrix pnas.orgfrontiersin.org
Pristanal (B217276) DehydrogenaseOxidation of pristanal to pristanic acidPeroxisomes (predominantly) frontiersin.orgscispace.com
ACOT6Thioesterase for phytanoyl-CoAPeroxisomal Matrix nih.gov

This table provides an overview of the cellular compartments for key steps in phytanoyl-CoA metabolism based on fractionation and localization studies.

Animal Models of Phytanoyl-CoA Metabolic Disorders

Other Model Organisms (e.g., Neurospora crassa, Arabidopsis)

Beyond rodent models, other organisms have provided valuable insights into the metabolism of phytanoyl-CoA and its precursors. The plant Arabidopsis thaliana has emerged as a key model for studying phytol (B49457) catabolism, the process that generates phytanoyl-CoA from the breakdown of chlorophyll (B73375). researchgate.netarabidopsis.orgresearchgate.netnih.gov The Arabidopsis genome contains unique homologs of the human genes for phytanoyl-CoA hydroxylase (AtPAHX) and 2-hydroxy-phytanoyl-CoA lyase (AtHPCL). researchgate.netnih.govoup.com Studies using insertional mutants for these genes have shown that, similar to humans, this pathway is essential for phytol degradation. nih.gov When chlorophyll breakdown is induced (e.g., through nitrogen deprivation), these mutants accumulate phytol and upstream metabolites, confirming the functional role of AtPAHX and AtHPCL in a peroxisomal α-oxidation pathway. researchgate.netnih.gov

The filamentous fungus Neurospora crassa has also been utilized in research related to phytanic acid. scispace.comru.nlplos.org Studies have explored the biochemical and electrophysiological changes that occur in the fungal membranes when the organism is grown with phytanic acid as a supplement. scispace.com This research provides a model for understanding how the accumulation of this branched-chain fatty acid might alter membrane properties, which could contribute to the cellular toxicity seen in Refsum disease. scispace.com Bioinformatic analyses have also identified a phytanoyl-CoA dioxygenase family protein in Neurospora and other fungi, suggesting conservation of this metabolic capability. ru.nloup.com

Model OrganismResearch FocusKey FindingsReferences
Arabidopsis thaliana Phytol Catabolism & α-OxidationContains functional homologs of human PHYH and HACL1 (AtPAHX, AtHPCL). The pathway is peroxisomal and essential for degrading phytol derived from chlorophyll. Mutants accumulate phytanoyl-CoA precursors. researchgate.netresearchgate.netnih.govoup.com
Neurospora crassa Cellular Effects of Phytanic AcidUsed to study how phytanic acid incorporation affects cell membrane properties and sterol synthesis. scispace.comru.nl

This table highlights the contributions of non-mammalian model organisms to the understanding of phytanoyl-CoA metabolism and the consequences of its disruption.

Clinical and Translational Research Techniques

Genetic Screening and Diagnostic Mutation Analysis

The definitive diagnosis of inherited metabolic disorders affecting phytanoyl-CoA metabolism relies on genetic testing. medicalnewstoday.comebsco.com Adult Refsum disease (ARD) is an autosomal recessive disorder caused by a deficiency in the α-oxidation pathway. athenslab.grorpha.net Molecular genetic testing is the gold standard for confirming a diagnosis. medicalnewstoday.comebsco.com

In over 90% of individuals with ARD, the condition is caused by biallelic pathogenic variants in the PHYH gene, which is located on chromosome 10p13 and encodes phytanoyl-CoA hydroxylase. athenslab.grorpha.netmedscape.commetabolicsupportuk.org In the remaining cases (less than 10%), the disease results from mutations in the PEX7 gene. orpha.netmetabolicsupportuk.orgnih.gov The PEX7 gene encodes the receptor that recognizes the peroxisomal targeting signal 2 (PTS2), which is necessary for importing PHYH and other specific enzymes into the peroxisome. nih.govpnas.orgscielo.br An impaired PEX7 receptor leads to a secondary deficiency of PHYH activity in the peroxisome. nih.govscielo.br

Diagnostic approaches typically involve sequencing the PHYH and PEX7 genes to identify the causative mutations. athenslab.grnih.gov This can be done through targeted analysis of the most frequent known pathogenic mutations or, more comprehensively, through next-generation sequencing (NGS) panels that cover both genes. athenslab.gr Identifying the specific genetic variants is crucial not only for confirming the diagnosis but also for genetic counseling for at-risk family members. orpha.net

GeneProtein ProductFunctionRole in DiseaseDiagnostic Method
PHYH Phytanoyl-CoA HydroxylaseCatalyzes the first step of phytanic acid α-oxidation.Mutations cause direct enzyme deficiency, leading to >90% of Adult Refsum disease cases.Molecular genetic testing (gene sequencing). athenslab.grorpha.net
PEX7 Peroxin-7Peroxisomal targeting signal 2 (PTS2) receptor.Mutations impair the import of PHYH into peroxisomes, causing a secondary enzyme deficiency, leading to <10% of Adult Refsum disease cases.Molecular genetic testing (gene sequencing). orpha.netnih.gov

This table outlines the genes implicated in Adult Refsum disease, their function, and the methods for diagnostic mutation analysis.

Biomarker Identification for Disease Monitoring

Biochemical analysis is essential for the initial diagnosis and subsequent monitoring of phytanoyl-CoA metabolic disorders. The primary and most reliable biomarker for adult Refsum disease is a significantly elevated concentration of phytanic acid in plasma or serum. orpha.netmedscape.commetabolicsupportuk.orgresearchgate.net In healthy individuals, plasma phytanic acid levels are very low, whereas patients with Refsum disease exhibit a massive accumulation. medscape.com This buildup is a direct consequence of the block in the α-oxidation pathway. orpha.netresearchgate.net

In addition to phytanic acid, the concentration of pristanic acid is also a key diagnostic marker. medicalnewstoday.com Since pristanic acid is a downstream product of phytanic acid α-oxidation, its levels are typically low in individuals with a deficient phytanoyl-CoA hydroxylase. medicalnewstoday.comresearchgate.net The combination of high phytanic acid and low pristanic acid is a characteristic biochemical signature of classic Refsum disease. researchgate.net

For infantile Refsum disease, which is a more complex peroxisomal biogenesis disorder (Zellweger spectrum disorder), the biomarker profile is broader. medscape.comresearchgate.net While phytanic acid is elevated, there is also an accumulation of other metabolites, including very-long-chain fatty acids (VLCFAs) like C24:0 and C26:0, and bile acid intermediates. medscape.comekb.eg Therefore, a panel of biomarkers is often required to diagnose and differentiate between the different types of peroxisomal disorders. ekb.eg These biomarkers are not only crucial for diagnosis but also for monitoring the effectiveness of dietary therapy, as successful restriction of phytanic acid intake leads to a decrease in its plasma levels. researchgate.net

BiomarkerConditionTypical Level in HealthTypical Level in DiseaseSignificance
Phytanic Acid Adult Refsum Disease≤ 0.2 mg/dL10-50 mg/dL or higherPrimary diagnostic and monitoring marker. medscape.com
Pristanic Acid Adult Refsum DiseaseNormalLowIndicates a block in the α-oxidation of phytanic acid. medicalnewstoday.comresearchgate.net
Very-Long-Chain Fatty Acids (VLCFA) Infantile Refsum DiseaseNormalElevatedMarker for generalized peroxisomal dysfunction. researchgate.netekb.eg
Phytanic Acid Infantile Refsum Disease≤ 0.2 mg/dLElevatedMarker for impaired peroxisomal function. researchgate.netturkjpediatr.org

This table presents key biomarkers used in the diagnosis and monitoring of diseases related to phytanoyl-CoA metabolism.

Future Directions and Unresolved Questions in Phytanoyl Coa Research

Elucidation of Uncharacterized Enzymes and Regulatory Mechanisms in Phytanoyl-CoA Metabolism

While significant strides have been made in understanding the core pathway of phytanic acid alpha-oxidation, several enzymes and regulatory aspects surrounding phytanoyl-CoA metabolism remain to be fully characterized. The metabolic pathway involves several steps, including the conversion of phytanoyl-CoA to pristanoyl-CoA, which is catalyzed by enzymes such as phytanoyl-CoA 2-hydroxylase (PHYH) and 2-hydroxyphytanoyl-CoA lyase (HACL). nih.gov However, a comprehensive understanding of all the enzymatic players and their regulation is still incomplete.

One area requiring further investigation is the identification and characterization of the aldehyde dehydrogenase (AldDH) responsible for the oxidation of pristanal (B217276) to pristanic acid. nih.gov Although its role in the pathway is established, the specific enzyme has not been definitively identified. Similarly, the precise identity of the acyl-CoA synthetases that activate phytanic acid to phytanoyl-CoA in different cellular compartments like the mitochondria, peroxisomes, and the endoplasmic reticulum needs to be firmly established. amc.nl

Furthermore, the regulatory mechanisms governing the expression and activity of key enzymes in phytanoyl-CoA metabolism are not entirely understood. While it is known that phytanic acid can induce the activity of phytanoyl-CoA hydroxylase, the signaling pathways involved, apart from it not being regulated by PPARα or RXR, require deeper exploration. researchgate.net The discovery of a phytanoyl-CoA hydroxylase-interacting protein (PAHXAP1) suggests a more complex regulatory network than previously appreciated, and its exact role in modulating enzyme function and phytanic acid metabolism warrants further study. ontosight.ai The potential for other, yet undiscovered, interacting proteins and regulatory molecules remains an open area of research. Additionally, understanding how the expression of genes involved in this pathway, such as PHYH, is controlled at the transcriptional and post-transcriptional levels will be crucial.

Recent research has also pointed to the existence of auxiliary enzymes that may play a role in this pathway. For instance, an acyl-CoA thioesterase (ACOT6) that specifically hydrolyzes CoA esters of phytanic and pristanic acids has been identified, suggesting a mechanism for regulating the levels of these metabolites. tudublin.ie The physiological significance of this and other potential auxiliary enzymes needs to be further elucidated. Unraveling these uncharacterized enzymes and regulatory networks will provide a more complete picture of phytanoyl-CoA metabolism and its integration with other cellular processes.

Comprehensive Understanding of Phytanoyl-CoA Toxicity Mechanisms

The accumulation of phytanic acid and its metabolite, phytanoyl-CoA, is known to be toxic to cells, leading to the neurological and other symptoms observed in Refsum disease. medlineplus.gov However, the precise molecular mechanisms underlying this toxicity are not fully understood. While it is clear that high levels of phytanic acid are detrimental, how this translates to specific cellular damage, particularly in the nervous system, requires further investigation. medlineplus.govresearchgate.net

Current research suggests that mitochondrial dysfunction plays a central role in phytanoyl-CoA-related toxicity. Studies have shown that phytanic acid can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS). researchgate.net Phytanoyl-CoA has been shown to inhibit key mitochondrial enzymes such as pyruvate (B1213749) dehydrogenase and 2-oxoglutarate dehydrogenase, which could disrupt cellular energy metabolism and contribute to the neurological symptoms of Refsum disease. hmdb.ca The depolarization of the mitochondrial inner membrane induced by phytanic acid and very-long-chain fatty acids provides further evidence for mitochondrial impairment. nih.gov A more detailed understanding of how phytanoyl-CoA and its precursors interact with and damage mitochondrial components is needed.

Beyond direct mitochondrial effects, the broader impact of phytanoyl-CoA accumulation on cellular homeostasis is an area of active research. For example, phytanic acid has been shown to cause deregulation of calcium levels in brain cells, which can trigger a cascade of detrimental events leading to cell death. nih.gov The mechanisms by which phytanoyl-CoA and related metabolites disrupt ion homeostasis and other critical cellular processes need to be elucidated. It is also unclear how the accumulation of these lipids specifically affects different cell types, such as the myelin-producing oligodendrocytes in the brain, leading to the characteristic demyelination seen in Refsum disease. nih.gov

Future research should focus on identifying the specific molecular targets of phytanoyl-CoA and phytanic acid. Understanding how these molecules interact with proteins, lipids, and other cellular components to induce toxicity will be key to developing effective therapies. Investigating the downstream signaling pathways activated by this toxicity, including those related to oxidative stress, inflammation, and apoptosis, will also be crucial for a comprehensive understanding of the pathology.

Exploration of Novel Therapeutic Strategies Targeting Phytanoyl-CoA Metabolism

The primary treatment for disorders of phytanoyl-CoA metabolism, such as Refsum disease, is dietary restriction of phytanic acid. While effective, this approach can be challenging for patients, and the development of novel therapeutic strategies is a key goal for future research. These strategies could target various aspects of phytanoyl-CoA metabolism, from reducing its production to enhancing its degradation or mitigating its toxic effects.

One promising avenue is the development of small molecule therapies that can correct the function of mutant enzymes. For enzymes like phytanoyl-CoA hydroxylase (PHYH), which are deficient in many Refsum disease patients, strategies could include the development of pharmacological chaperones that help misfolded mutant proteins to fold correctly and regain some function. researchgate.net Alternatively, activators of the residual enzyme activity could be explored. Understanding the structure and function of these enzymes in greater detail will be crucial for the rational design of such drugs. researchgate.netoup.com

Another approach is to target the regulatory pathways that control the expression of enzymes involved in phytanoyl-CoA metabolism. If the expression of key enzymes like PHYH could be upregulated, it might compensate for reduced enzyme activity. researchgate.net This could potentially be achieved by targeting the transcription factors or signaling pathways that regulate these genes.

Given the role of phytanoyl-CoA in activating PPARα, exploring the therapeutic potential of PPARα agonists could be beneficial. hmdb.ca By enhancing the expression of peroxisomal beta-oxidation enzymes, these drugs might help to clear the accumulation of phytanic acid and its metabolites. However, the potential side effects and the precise efficacy of this approach would need to be carefully evaluated.

Strategies to combat the downstream toxic effects of phytanoyl-CoA accumulation are also being considered. This includes the use of antioxidants to counteract the increased reactive oxygen species production and drugs that stabilize mitochondrial function. researchgate.net Furthermore, targeting pathways involved in inflammation and cell death that are activated by phytanoyl-CoA toxicity could help to alleviate symptoms. The exploration of iron chelation therapy and inhibitors of ferroptosis, a form of iron-dependent cell death, may also represent novel therapeutic opportunities. frontiersin.org

Finally, gene therapy remains a potential long-term solution for genetic disorders affecting phytanoyl-CoA metabolism. While still in the experimental stages for many conditions, the ability to deliver a functional copy of a defective gene, such as PHYH, could offer a curative treatment. Further research into safe and effective gene delivery systems is essential for this approach to become a clinical reality.

Q & A

Q. What is the role of phytanoyl-CoA in the peroxisomal α-oxidation pathway?

Phytanoyl-CoA is the substrate for the first step of phytanic acid degradation via α-oxidation. Phytanoyl-CoA 2-hydroxylase (PAHX), an Fe(II)/2-oxoglutarate-dependent oxygenase, catalyzes its hydroxylation to 2-hydroxyphytanoyl-CoA. This reaction introduces a hydroxyl group at the α-carbon, enabling subsequent cleavage by this compound lyase (a thiamine pyrophosphate-dependent enzyme) into pristanal and formyl-CoA . The pathway is critical for metabolizing branched-chain fatty acids like phytanic acid, which cannot undergo β-oxidation due to their methyl branch .

Q. What experimental methods are used to detect and quantify phytanoyl-CoA in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. For example, extracted ion chromatograms (e.g., m/z 345.1844 for methylbranched acyl-CoAs) enable precise identification and quantification. Mutant studies in Arabidopsis and mice often use these methods to monitor phytanoyl-CoA accumulation in pahx or Scp2 knockout models .

Q. How is the enzymatic activity of PAHX assayed in vitro?

Recombinant PAHX is purified and incubated with phytanoyl-CoA, Fe(II), 2-oxoglutarate, and O₂. Hydroxylation activity is measured via substrate depletion (e.g., HPLC) or product formation (this compound). Mutagenesis studies (e.g., H175A or D177A substitutions) confirm residues critical for iron binding and catalysis .

Advanced Research Questions

Q. How do pahx mutants in Arabidopsis accumulate phytanoyl-CoA without displaying senescence phenotypes, contradicting earlier hypotheses?

While pahx mutants accumulate phytanoyl-CoA and 2-hydroxyglutarate, senescence-related metrics (e.g., chlorophyll fluorescence, Fv/Fm values) remain unchanged. This suggests phytanoyl-CoA toxicity is context-dependent and may require synergistic metabolic disruptions (e.g., combined defects in IVDH and D2HGDH) to manifest phenotypically. The findings highlight the complexity of electron transfer flavoprotein (ETF)-linked pathways .

Q. What structural features of PAHX explain its substrate specificity and pathogenicity of Refsum disease-associated mutations?

PAHX’s crystal structure reveals a double-stranded β-helix core with Fe(II) coordinated by His175, Asp177, and His264. Disease-causing mutations (e.g., R275Q/W, G204S) cluster near the 2-oxoglutarate binding site, impairing co-substrate interactions. For example, Arg275 mutations reduce 2-oxoglutarate affinity, while Gln176 substitutions uncouple co-substrate oxidation from phytanoyl-CoA hydroxylation .

Q. Why does phytanoyl-CoA accumulation in Scp2 knockout mice not fully recapitulate Refsum disease pathology?

Scp2−/− mice exhibit defective phytanoyl-CoA import into peroxisomes and impaired thiolytic cleavage of 3-ketopristanoyl-CoA. However, compensatory mechanisms, such as peroxisome proliferation and PPARα activation by phytanic acid, mitigate severe neurological symptoms. This contrasts with humans, where PAHX mutations directly disrupt α-oxidation .

Q. How do co-expression analyses link phytanoyl-CoA metabolism to broader lipid and amino acid degradation pathways?

Transcriptomic studies in Arabidopsis show strong co-expression of PAHX with genes involved in branched-chain amino acid (BCAA) degradation (e.g., IVDH, D2HGDH). This suggests shared regulatory networks, possibly via the ETF/ETFQO complex, which channels electrons from multiple dehydrogenases into the mitochondrial respiratory chain .

Q. What methodological challenges arise in distinguishing phytanoyl-CoA from structurally similar acyl-CoAs in lipidomic studies?

Branched-chain acyl-CoAs (e.g., methylbutyryl-CoA) have near-identical m/z values, requiring high-resolution MS/MS for differentiation. Isotopic labeling (e.g., stable isotope tracers) or enzymatic assays (e.g., PAHX-specific depletion) can resolve ambiguities .

Q. How does the thiamine pyrophosphate (TPP) dependency of this compound lyase influence its catalytic mechanism?

TPP facilitates carbon-carbon bond cleavage by stabilizing the enolate intermediate during lyase activity. Mutagenesis of conserved TPP-binding residues (e.g., Gly204 in PAHX) abolishes activity, underscoring its essential role in α-oxidation .

Contradictions and Open Questions

  • Discrepancy in Phenotypic Outcomes : While pahx mutants accumulate phytanoyl-CoA, they lack the neurodegeneration seen in Refsum disease. This implies species-specific differences in phytanic acid detoxification or additional pathways in humans .
  • Role of SCPx/SCP2 : SCPx (a peroxisomal thiolase) and SCP2 (a lipid carrier) both contribute to phytanoyl-CoA metabolism, but their functional overlap remains incompletely resolved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.